GAT211

Description

Propriétés

IUPAC Name |

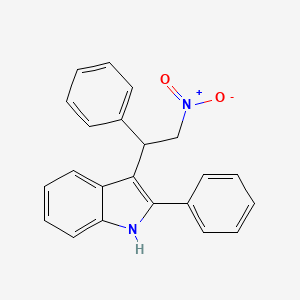

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZDCJJHWPHZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The most extensively documented method involves electrophilic alkylation of indole derivatives with β-nitrostyrenes. This one-step protocol, adapted from, proceeds via acid-catalyzed conjugate addition. A representative procedure entails refluxing indole (2.0 mmol) and β-nitrostyrene (2.1 mmol) in ethanol (1 mL) with acetic acid (10 μL) for 2–8 hours. The reaction exploits the electrophilicity of the nitroalkene’s β-position, facilitated by acetic acid’s dual role as catalyst and proton source.

The mechanism proceeds through nitronium ion formation at the nitroalkene’s β-carbon, followed by indole’s nucleophilic attack at position 3. Subsequent proton transfer and rearomatization yield the target compound. This pathway avoids intermediate isolation, making it scalable for gram-scale synthesis.

Substrate Scope and Optimization

Table 1 summarizes yields across substituted indoles and nitroalkenes, demonstrating the method’s versatility:

| Indole Substituent (R1) | Nitrostyrene Substituent (R2) | Yield (%) |

|---|---|---|

| H | Ph | 72 |

| 5-OMe | 2-MeO-Ph | 60 |

| 4-Cl | Ph | 68 |

| N-Me | Ph | 45 |

Electron-donating groups (e.g., 5-OMe) slightly reduce reactivity due to decreased indole nucleophilicity, while N-methylation impedes rearomatization, lowering yields. Optimal conditions use benzene as solvent with phosphoryl chloride (POCl3) and triethylamine, achieving 72% isolated yield after column chromatography.

Acid-Catalyzed Condensation Approaches

Bronsted Acid-Mediated Cyclization

Alternative routes employ Bronsted acids to promote spirocyclization. Triflic acid (TfOH) in dichloromethane at 0°C induces nitronate intermediate formation, though excessive acidity leads to decomposition. Milder acids (e.g., AcOH) paired with triethylamine in benzene stabilize reactive intermediates, enabling 53–65% yields.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor side-product formation, whereas benzene’s low polarity enhances selectivity. Reflux conditions (80°C) accelerate kinetics but risk nitro group reduction; room-temperature reactions over 24 hours improve purity.

Asymmetric Synthesis and Stereochemical Considerations

Chiral Resolution and Enantiomer Isolation

The (S)-enantiomer (CID 716590) is accessible via chiral chromatography or asymmetric catalysis. While source materials lack detailed protocols, the stereocenter at C1 of the phenylethyl group suggests chiral pool synthesis using (R)- or (S)-configured nitroalkanes. Enzymatic resolution remains unexplored but theoretically viable.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) of the (S)-enantiomer shows diagnostic signals:

13C NMR confirms quaternary carbon connectivity at δ 123.4 (indole C3) and δ 78.9 (nitro-bearing CH).

Characterization and Analytical Data

Chromatographic and Spectroscopic Validation

Purification via silica gel chromatography (EtOAc/hexane, 1:4) affords >95% purity. High-resolution mass spectrometry (HRMS) aligns with the molecular formula C22H18N2O2 (calc. 342.1368, found 342.1365). IR spectra show nitro group absorptions at 1520 cm−1 (asymmetric) and 1348 cm−1 (symmetric).

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de la modulation allostérique positive sur les récepteurs cannabinoïdes.

Médecine : Explored for its therapeutic potential in treating conditions such as neuropathic and inflammatory pain.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs cannabinoïdes.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur cannabinoïde 1 et en modulant son activité. Le composé active l'adénosine monophosphate cyclique et la bêta-arrestine 2 avec des valeurs de concentration efficace spécifiques. La modulation allostérique positive améliore la réponse du récepteur aux cannabinoïdes endogènes, conduisant à divers effets physiologiques.

Applications De Recherche Scientifique

GAT211 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of positive allosteric modulation on cannabinoid receptors.

Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors.

Mécanisme D'action

GAT211 exerts its effects by binding to the cannabinoid receptor 1 and modulating its activity. The compound activates cyclic adenosine monophosphate and beta-arrestin2 with specific effective concentration values . The positive allosteric modulation enhances the receptor’s response to endogenous cannabinoids, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole

- Molecular Formula : C₂₂H₁₈N₂O₂

- Molecular Weight : 342.398 g/mol

- CAS Number : 102704-40-5 (racemic mixture), 889860-85-9 (S-enantiomer) .

- Key Features: A nitroethyl-substituted indole derivative with dual functionality as a cannabinoid receptor 1 (CB1R) allosteric agonist and positive allosteric modulator (PAM) .

Synthesis :

Synthesized via Friedel-Crafts alkylation of 2-phenylindole with β-nitrostyrene using sulfamic acid as a catalyst, followed by purification via flash chromatography (yield: 88%) . Structural confirmation is achieved through NMR (δ 8.15 ppm for indole NH, δ 5.32 ppm for nitroethyl protons) and HRMS ([M+H]⁺: 343.1448) .

Comparison with Structural Analogues

Functional Analogues Targeting CB1R

Key Insights :

- Stereochemistry : Racemic this compound’s dual activity arises from its enantiomers (GAT228/GAT229), while stereoisomers like 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole (CAS 889860-85-9) show ion channel inhibition .

- Substituent Effects : Thiophene (ZCZ011) or halogen (5-chloro) substitutions modulate receptor selectivity and pharmacokinetics .

Fluorinated Derivatives

Structural Impact :

Non-CB1R Targeting Analogues

Activité Biologique

3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis typically involves the reaction of 2-phenylindole with β-nitrostyrene under acidic conditions, yielding a product that can be purified using standard chromatographic techniques .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 3-phenyl-1H-indoles demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains. The most promising derivatives exhibited bactericidal activity at concentrations near their Minimum Inhibitory Concentration (MIC), suggesting that similar mechanisms may be present in 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole .

Antiproliferative Effects

Indole derivatives have also been assessed for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that certain substitutions on the indole scaffold can enhance cytotoxicity against cancer cells. For example, compounds with specific functional groups have shown GI50 values in the low nanomolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications at the 3-position significantly influence biological activity.

The mechanisms by which 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Inhibition of Key Enzymes : Some indole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that certain indoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Cannabinoid Receptors : Indole derivatives have been shown to interact with cannabinoid receptors, potentially influencing pain and inflammation pathways .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of 3-phenylindoles for their ability to inhibit Mtb growth. The compound designated as 3r showed significant bactericidal activity at concentrations close to its MIC. Time-kill studies revealed that it maintained its efficacy over an extended period, demonstrating strong time-dependent characteristics similar to first-line antitubercular drugs like rifampicin .

| Compound | MIC (µM) | MBC (µM) | Time-Kill Kinetics |

|---|---|---|---|

| 3r | 20 | 40 | Time-dependent |

Case Study 2: Antiproliferative Activity

In another study focusing on antiproliferative effects, several indole derivatives were tested against various cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving GI50 values below 100 nM. The study concluded that structural modifications could enhance potency and selectivity towards cancer cells .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| Va | A549 (Lung) | 56 |

| Vb | MCF7 (Breast) | 59 |

| Vc | HeLa (Cervical) | 66 |

Q & A

Q. What are the optimal synthetic routes for 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, and how can reaction yields be improved?

The compound is typically synthesized via nitro-Mannich reactions or nucleophilic substitutions. Key steps include:

- Silica gel chromatography (12% acetone in hexane) for purification, yielding >75% purity .

- Use of GRACE™ flash columns under vacuum to isolate intermediates .

- Optimization of nitrovinyl indole precursors (e.g., 3-(2-nitrovinyl)-1H-indole) to enhance regioselectivity .

Yield improvements often involve adjusting stoichiometry, solvent polarity (e.g., hexane/acetone gradients), and reaction time.

Q. How is the structural conformation of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole validated experimentally?

- X-ray crystallography reveals a dihedral angle of 80.37° between the phenyl and indole rings, confirmed via ORTEP-III and WinGX software .

- NMR spectroscopy (1H, 13C, and 2D-COSY) identifies coupling constants (e.g., δ 5.32 ppm, J = 8.0 Hz for the nitroethyl group) and confirms stereochemistry .

- FT-IR and Raman spectroscopy detect functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the electronic and steric effects of substituents on bioactivity?

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Fukui indices identify nucleophilic/electrophilic sites, guiding modifications (e.g., fluorination at the phenyl ring enhances binding to GPCRs) .

- Molecular docking (AutoDock Vina) evaluates interactions with targets like cannabinoid receptors (CB1R), where the nitro group forms hydrogen bonds with Thr197 .

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise .

- Orthogonal assays : Combine enzymatic (e.g., 15-lipoxygenase inhibition) and cellular (e.g., cytotoxicity in HEK293 cells) models to validate mechanisms .

- Impurity analysis : Use GC-MS or HPLC to rule out side products (e.g., nitrovinyl byproducts) affecting results .

Q. How can structure-activity relationships (SAR) be systematically explored for indole derivatives?

- Fluorine-walk approach : Synthesize analogs like 6a–6f (fluorine at ortho/meta/para positions) to probe steric and electronic effects on GPCR modulation .

- Nitro group modifications : Replace nitro with cyano or sulfonamide to study redox sensitivity .

- Pharmacophore mapping : Overlay crystal structures (e.g., PDB ID 5XRA) to identify critical interactions (e.g., π-π stacking with Phe174 in CB1R) .

Q. What methodologies address conformational flexibility in molecular modeling?

- Cremer-Pople puckering coordinates quantify non-planar distortions in the indole ring, aiding MD simulations .

- QM/MM hybrid models (e.g., ONIOM) optimize ligand-receptor complexes while accounting for torsional flexibility of the nitroethyl group .

- Metadynamics predicts free-energy landscapes for nitro group rotation, correlating with allosteric modulator efficacy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.